molecular formula C17H16N4O2 B2429404 (E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035021-45-3

(E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide

Cat. No.: B2429404
CAS No.: 2035021-45-3
M. Wt: 308.341
InChI Key: WMCMVSNVUMTDND-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H16N4O2 and its molecular weight is 308.341. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

(E)-3-(furan-2-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acrylamide and related compounds have been a subject of interest in the field of organic synthesis and reactivity. For example, El’chaninov et al. (2014) explored the synthesis and reactivity of similar compounds, focusing on electrophilic substitution reactions and the formation of various isomeric compounds (El’chaninov, A. A. Achkasova, & I. M. El’chaninov, 2014). Similarly, El-Essawy and Rady (2011) synthesized N-alkylated products based on related chemical structures, demonstrating the versatility of these compounds in organic synthesis (El-Essawy & Rady, 2011).

Antiviral Evaluation

In the realm of medicinal chemistry, these compounds have been evaluated for their potential antiviral properties. El-Telbani et al. (2011) synthesized a series of related compounds and assessed their antiviral activity, finding promising results against certain viruses (El-Telbani, Ghanem, El-Essawy, & El-Sayed, 2011).

Enantioselective Ene-Reduction

The use of this compound in enantioselective reactions has been reported. Jimenez et al. (2019) discussed the enantioselective ene-reduction of a similar compound by marine and terrestrial fungi, highlighting the biotransformation capabilities of these organisms (Jimenez, Barreiro, Dos Santos, de Vasconcellos, Porto, & Batista, 2019).

Cytotoxic Agents

Furthermore, these compounds have been investigated for their potential as cytotoxic agents. Tarleton et al. (2013) synthesized focused libraries of related compounds and identified new leads with improved cytotoxicity against various cancer cell lines, demonstrating the potential of these molecules in cancer research (Tarleton, Dyson, Gilbert, Sakoff, & McCluskey, 2013).

Antimicrobial Activity

In the field of antimicrobial research, Idhayadhulla, Kumar, and Abdul (2012) synthesized new series of pyrazole and imidazole derivatives related to the compound and evaluated their antimicrobial activity (Idhayadhulla, Kumar, & Abdul, 2012).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-21-12-14(11-20-21)17-13(4-2-8-18-17)10-19-16(22)7-6-15-5-3-9-23-15/h2-9,11-12H,10H2,1H3,(H,19,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCMVSNVUMTDND-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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